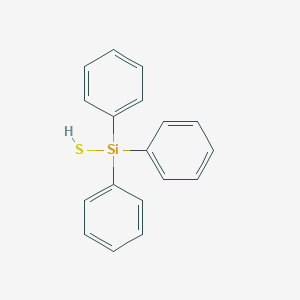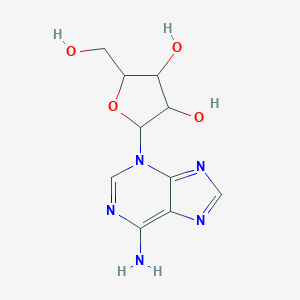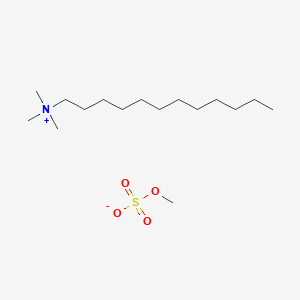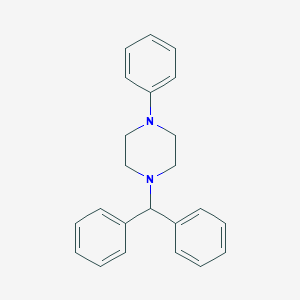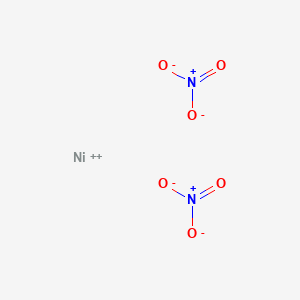
六水和硝酸ニッケル
概要
説明
Nickel(II) nitrate hexahydrate (Ni(NO3)2.6H2O) is a hydrated nickel(II) salt. Its thermal degradation has been investigated by thermogravimetric methods under quasi-isothermal conditions.
Nickel(II) nitrate hexahydrate (Ni(NO3)2.6H2O) undergoes thermal degradation has been investigated by thermogravimetric methods under quasi-isothermal conditions.
Nickel nitrate is a green crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in nickel plating and to make nickel catalysts for use in chemical manufacture.
科学的研究の応用
ニッケルナノ粒子の合成
六水和硝酸ニッケルは、磁性、化学的および物理的特性により用途があるニッケルナノ粒子(NiNPs)の合成によく使用されます。 NiNPsはバイオメディカル用途、触媒、スーパーキャパシタ、および色素増感型太陽電池 に使用されています。 NiNPsの合成技術には、トップダウン、ボトムアップ、ハイブリッド方法があり、六水和硝酸ニッケルは前駆体として機能します。
光触媒
六水和硝酸ニッケルを使用して合成されたアルミン酸ニッケル(NiAl2O4)ナノ粒子は、光触媒用途で有望です。 それらは、可視光照射下でメチルオレンジなどの有機色素を分解するために使用されており、270分で90%もの分解率を達成しています 。この用途は、環境浄化や廃水処理において重要です。
有機合成
有機化学では、六水和硝酸ニッケルはさまざまな反応の触媒として作用します。 有機合成におけるその役割は、多数の化学変換を促進する能力のために重要であり、新規化合物や材料を開発する研究者にとって貴重なツールとなっています 。
電気めっき
六水和硝酸ニッケルは、電気めっきプロセスで使用されています。それは、物体を薄いニッケル層でコーティングするために必要なニッケルイオンの供給源として役立ちます。 この用途は、金属表面の耐食性を向上させ、外観を改善するために重要です 。
繊維染色
繊維染色の媒染剤として、六水和硝酸ニッケルは染料を繊維に固定するのに役立ちます。 これは、染料がより永続的になり、洗い落とされる可能性が低くなるため、染色繊維の品質と耐久性が向上します 。
ナノテクノロジーにおける触媒
六水和硝酸ニッケルから誘導されたニッケルナノ粒子は、ナノテクノロジーにおける触媒特性について調査されています。 それらは、ナノチューブ印刷用の新規インクの開発や擬似容量の強化など、ナノスケールで正確な制御を必要とする反応で使用されています 。
磁気用途
ニッケルナノ粒子の磁気特性により、六水和硝酸ニッケルは、磁界変調グレーティングや光スイッチの製造に間接的に関与しています。 これらの用途は、データストレージやフォトニクス分野において極めて重要です 。
バイオメディカル用途
ニッケルナノ粒子は、磁力による生体分子の直接固定に使用できます。 六水和硝酸ニッケルのこの用途は、バイオセンサーや標的型薬物送達システムの開発において特に関連しています 。
作用機序
Target of Action
Nickel nitrate hexahydrate primarily targets cellulose acetate polymers (CA) . It is used as an additive in the fabrication of these polymers to control their porosity . The compound also targets alumina in heterogeneous catalysis .
Mode of Action
Nickel nitrate hexahydrate interacts with its targets through a series of chemical reactions. In the fabrication of cellulose acetate polymers, the formation of Ni(NO3)2.6H2O aggregates in the polymer matrix during solidification and the strong interaction between Ni, nitrate, and water molecules result in the formation of well-defined pores on the surface of the CA matrix .
In heterogeneous catalysis, nickel nitrate hexahydrate is used to impregnate alumina . The resulting material undergoes pyrolysis to give forms of Raney nickel and Urushibara nickel .
Biochemical Pathways
Nickel nitrate hexahydrate is involved in the synthesis of other nickel salts and supported nickel catalysts . It plays a crucial role in the formation of Raney nickel and Urushibara nickel, which are important catalysts in various chemical reactions .
Result of Action
The primary result of nickel nitrate hexahydrate’s action is the formation of well-defined pores on the surface of cellulose acetate polymers . This enhances the properties of the polymers, making them suitable for various applications. In the field of catalysis, the compound aids in the production of effective catalysts like Raney nickel and Urushibara nickel .
Action Environment
Nickel nitrate hexahydrate is sensitive to heat or flame and can explode upon exposure . Therefore, the compound’s action, efficacy, and stability are significantly influenced by environmental factors such as temperature and exposure to other reactive substances .
Safety and Hazards
将来の方向性
Nickel Nitrate Hexahydrate has been investigated for various potential applications due to its superior ferromagnetic properties . It has potential applications in various technological fields such as catalysis, battery manufacture, novel ink for nanotube-printing, incorporation in textile, enhanced pseudo-capacitance, field-modulated gratings and optical switches .
生化学分析
Biochemical Properties
Nickel nitrate hexahydrate plays a role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it has been reported that nickel nitrate hexahydrate can form aggregates in a polymer matrix during solidification, resulting in the formation of well-defined pores on the surface of the matrix .
Cellular Effects
Nickel nitrate hexahydrate can have various effects on cells and cellular processes. It has been reported to cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of causing genetic defects, may cause cancer by inhalation, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure .
Molecular Mechanism
The molecular mechanism of action of nickel nitrate hexahydrate involves its interaction with various biomolecules. For instance, in the formation of aggregates in a polymer matrix, there is a strong interaction between nickel, nitrate, and water molecules .
Dosage Effects in Animal Models
The effects of nickel nitrate hexahydrate can vary with different dosages in animal models. It has been reported to be harmful if swallowed or inhaled . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Nickel nitrate hexahydrate can be carried out by reacting nickel oxide or nickel carbonate with nitric acid.", "Starting Materials": [ "Nickel oxide or nickel carbonate", "Nitric acid", "Water" ], "Reaction": [ "Dissolve the nickel oxide or nickel carbonate in nitric acid", "Heat the mixture and stir until all the solid has dissolved", "Filter the solution to remove any impurities", "Add water to the solution to form a clear solution", "Allow the solution to cool to room temperature", "Crystals of Nickel nitrate hexahydrate will form as the solution cools", "Filter the crystals and wash with cold water to remove any impurities", "Dry the crystals in an oven at 60°C until all the water has evaporated" ] } | |
CAS番号 |
13478-00-7 |
分子式 |
H3NNiO4 |
分子量 |
139.722 g/mol |
IUPAC名 |
nickel;nitric acid;hydrate |
InChI |
InChI=1S/HNO3.Ni.H2O/c2-1(3)4;;/h(H,2,3,4);;1H2 |
InChIキー |
QASNEOURHDSRRG-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ni+2] |
正規SMILES |
[N+](=O)(O)[O-].O.[Ni] |
Color/Form |
GREEN CRYSTALS |
密度 |
2.05 at 68 °F (USCG, 1999) |
| 13138-45-9 14216-75-2 |
|
物理的記述 |
Nickel nitrate is a green crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in nickel plating and to make nickel catalysts for use in chemical manufacture. Liquid |
ピクトグラム |
Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |
関連するCAS |
13478-00-7 (hexahydrate) |
溶解性 |
3 G/100 ML HYDRAZINE AT 20 °C 7.5 WT% IN ETHYLENE GLYCOL AT 20 °C 48.5 WT% IN WATER AT 20 °C |
同義語 |
nickel nitrate nickel nitrate hexahydrate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details


























Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




















Q1: What is the molecular formula and weight of nickel nitrate hexahydrate?
A1: The molecular formula of nickel nitrate hexahydrate is Ni(NO3)2·6H2O. Its molecular weight is 290.79 g/mol.
Q2: How can I confirm the presence of Nickel nitrate hexahydrate in a sample?
A2: Several techniques can confirm the presence and purity of this compound:
- X-ray diffraction (XRD): This technique identifies the crystalline phases present in the sample, confirming the presence of nickel nitrate hexahydrate based on its characteristic diffraction pattern. [, , , , , , , , , , , , ]
- Fourier transform infrared spectroscopy (FTIR): This method helps identify functional groups and chemical bonds present in the sample. The FTIR spectrum of nickel nitrate hexahydrate displays characteristic peaks corresponding to the vibrations of Ni-O, N-O, and O-H bonds. [, , , , , , , ]
- Energy-dispersive X-ray spectroscopy (EDX/EDAX): This technique determines the elemental composition of the sample, confirming the presence and relative proportions of nickel, nitrogen, and oxygen in the compound. [, , , ]
Q3: Is nickel nitrate hexahydrate thermally stable?
A3: Nickel nitrate hexahydrate undergoes thermal decomposition upon heating. Thermogravimetric analysis (TGA) reveals a multi-step decomposition process, involving the loss of water molecules and the decomposition of nitrate ions, ultimately leading to the formation of nickel oxide (NiO). [, , , ]
Q4: How does the calcination temperature affect the properties of nickel oxide derived from nickel nitrate hexahydrate?
A4: Calcination temperature significantly influences the structural and optical properties of the resulting nickel oxide nanoparticles. Higher calcination temperatures generally lead to increased crystallite size, decreased strain within the crystal lattice, and alterations in the optical band gap energy. [, ]
Q5: How can nickel nitrate hexahydrate be used in thin film fabrication?
A5: Nickel nitrate hexahydrate is a suitable precursor for depositing nickel oxide thin films using techniques like spray pyrolysis. The precursor solution is sprayed onto heated substrates, leading to the decomposition of nickel nitrate hexahydrate and the formation of nickel oxide thin films. These films find applications in various fields, including electrochromic devices. [, ]
Q6: Can nickel nitrate hexahydrate be used as a catalyst itself, or is it a precursor for catalysts?
A6: Nickel nitrate hexahydrate usually serves as a precursor for preparing nickel-based catalysts. It is commonly used to introduce nickel into catalyst systems, often supported on materials like alumina, silica, or zeolites. The nickel nitrate hexahydrate is then transformed into active nickel species, typically metallic nickel or nickel oxides, during catalyst preparation or under reaction conditions. [, , , , ]
Q7: What types of reactions can nickel-based catalysts derived from nickel nitrate hexahydrate catalyze?
A7: Nickel-based catalysts derived from nickel nitrate hexahydrate find applications in various catalytic reactions, including:
- Methane synthesis (methanation): These catalysts facilitate the conversion of carbon dioxide and hydrogen into methane, a valuable fuel and chemical feedstock. []
- Hydrodenitrogenation (HDN): This process involves removing nitrogen from organic molecules, particularly in petroleum refining to meet environmental regulations and improve fuel quality. []
- Biomass pyrolysis: Nickel-based catalysts can enhance the conversion of biomass into valuable products, such as bio-oils and syngas. []
- Oxidation reactions: Nickel oxide, often derived from nickel nitrate hexahydrate, exhibits catalytic activity in various oxidation reactions, such as the oxidation of cyclohexane to produce cyclohexanone and cyclohexanol. []
Q8: How does the choice of support material influence the performance of nickel-based catalysts derived from nickel nitrate hexahydrate?
A8: The support material plays a crucial role in determining the catalyst's activity, selectivity, and stability. Different support materials provide varying degrees of metal-support interaction, surface area, pore structure, and acidity, all of which affect the dispersion of active nickel species and their catalytic performance. [, , , ]
Q9: How does the calcination temperature affect the catalytic activity of nickel-based catalysts derived from nickel nitrate hexahydrate?
A9: Calcination temperature significantly impacts the catalyst's activity by influencing the interaction between the active metal (nickel) and the support material, the crystallite size of the active phase, and the removal of precursor residues. Optimizing the calcination temperature is crucial to achieve the desired catalyst properties and performance. []
Q10: Can nickel nitrate hexahydrate be used to synthesize nickel oxide nanoparticles?
A10: Yes, nickel nitrate hexahydrate is a common precursor for synthesizing nickel oxide (NiO) nanoparticles. Various methods, including sol-gel, precipitation, and combustion synthesis, utilize nickel nitrate hexahydrate as the source of nickel. [, , , , , , , , , , , ]
Q11: How does the choice of synthesis method influence the properties of the resulting nickel oxide nanoparticles?
A11: The synthesis method strongly dictates nanoparticle characteristics such as size, shape, crystallinity, and surface area. Each method offers varying degrees of control over reaction parameters, directly impacting nanoparticle properties. For instance, the sol-gel method can yield highly porous and uniform nanoparticles, while combustion synthesis often results in highly crystalline nanoparticles with controlled stoichiometry. [, , , , , , , , , , , ]
Q12: What are some applications of nickel oxide nanoparticles derived from nickel nitrate hexahydrate?
A12: Nickel oxide nanoparticles find applications in various fields due to their unique properties, including:
- Gas sensing: NiO nanoparticles show promising gas-sensing properties for detecting gases like formaldehyde, making them suitable for environmental monitoring applications. []
- Catalysts: NiO nanoparticles exhibit catalytic activity in various reactions, including oxidation, reduction, and organic reactions. [, ]
- Electrochemical energy storage: NiO is a potential electrode material for supercapacitors and batteries due to its redox properties and high theoretical capacity. []
- Antibacterial agents: Recent studies highlight the potential of NiO nanoparticles as antibacterial agents against various bacterial strains. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

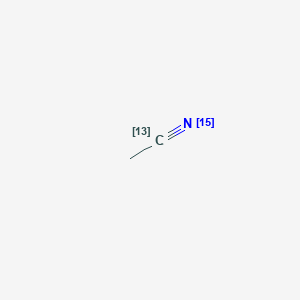
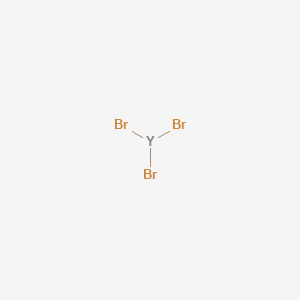

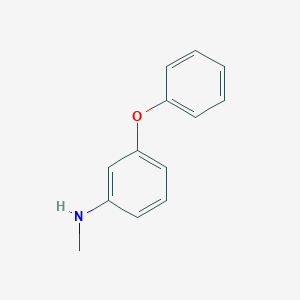

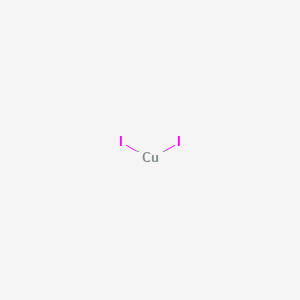
![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)

